molecular formula C11H22ClNO2 B8095903 L-Leucine cyclopentyl ester HCl

L-Leucine cyclopentyl ester HCl

Cat. No.: B8095903
M. Wt: 235.75 g/mol
InChI Key: FKSNNQUAAIUBAC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucine cyclopentyl ester hydrochloride is a derivative of the essential amino acid leucine It is characterized by the presence of a cyclopentyl ester group attached to the leucine molecule, which is then converted into its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine cyclopentyl ester hydrochloride typically involves the esterification of L-leucine with cyclopentanol, followed by the conversion of the ester into its hydrochloride salt. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis. After the esterification, the product is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of L-Leucine cyclopentyl ester hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with rigorous purification steps, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucine cyclopentyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield L-leucine and cyclopentanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products

    Hydrolysis: L-leucine and cyclopentanol.

    Substitution: Various substituted derivatives of L-leucine.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

L-Leucine cyclopentyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which L-Leucine cyclopentyl ester hydrochloride exerts its effects involves its uptake into cells via amino acid transporters. Once inside the cell, it can activate the mTORC1 signaling pathway, which is crucial for regulating cell growth, metabolism, and survival . The ester group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucine methyl ester hydrochloride
  • L-Leucine ethyl ester hydrochloride
  • L-Leucine isopropyl ester hydrochloride

Uniqueness

L-Leucine cyclopentyl ester hydrochloride is unique due to the presence of the cyclopentyl ester group, which may confer different physicochemical properties compared to other leucine esters. This structural difference can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

cyclopentyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9;/h8-10H,3-7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSNNQUAAIUBAC-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.